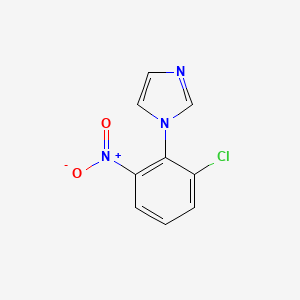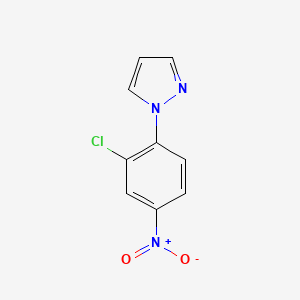
N~1~-(2-Chloro-3-pyridyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-Chloro-3-pyridyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridyl group, a triazole ring, and an adamantane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloro-3-pyridyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a carboxamide group. This can be achieved through reactions such as Friedel-Crafts acylation followed by amide formation.
Introduction of the Pyridyl Group: The 2-chloro-3-pyridyl group is introduced via nucleophilic substitution reactions, often using a suitable pyridine derivative and a chlorinating agent.
Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or azide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Chloro-3-pyridyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloro group in the pyridyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N~1~-(2-Chloro-3-pyridyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Biology: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1-(2-Chloro-3-pyridyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-Chloro-3-pyridyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide: can be compared with other compounds that have similar structural features, such as:
Properties
Molecular Formula |
C18H20ClN5O |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H20ClN5O/c19-15-14(2-1-3-21-15)23-16(25)17-5-12-4-13(6-17)8-18(7-12,9-17)24-11-20-10-22-24/h1-3,10-13H,4-9H2,(H,23,25) |
InChI Key |
PYROOZNKVUUPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=C(N=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-chloro-4-methoxybenzyl)sulfanyl]-3-methyl-1H-1,2,4-triazole](/img/structure/B10905841.png)
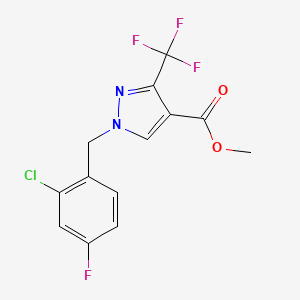
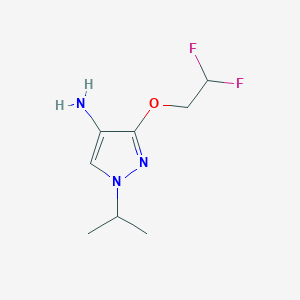
![1-[(2-fluorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B10905856.png)
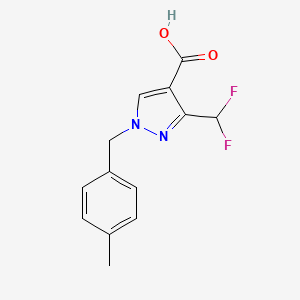
![(4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10905877.png)
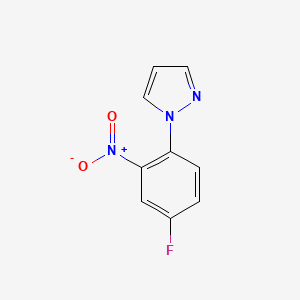
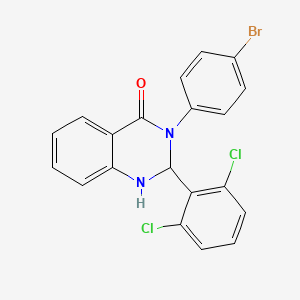
![2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3-oxa-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene](/img/structure/B10905886.png)
![(2Z,5Z)-5-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10905892.png)

![Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B10905904.png)
